6-(p-Chlorophenyl)hexylamine
Description
6-(p-Chlorophenyl)hexylamine is an aliphatic amine derivative featuring a hexyl chain substituted with a para-chlorophenyl group.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
6-(4-chlorophenyl)hexan-1-amine |
InChI |
InChI=1S/C12H18ClN/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9H,1-5,10,14H2 |
InChI Key |
YMMATTGYOQDTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexylamine and Derivatives
Hexylamine (C₆H₁₃N) is a primary aliphatic amine with a boiling point of 131.5°C and high water solubility. It serves as a precursor in detergents, rubber chemicals, and pharmaceuticals. In contrast, 6-(p-Chlorophenyl)hexylamine introduces a bulky aromatic group, which may reduce water solubility and increase molecular weight (estimated ~211.73 g/mol vs. 101.18 g/mol for hexylamine) .
2-Ethyl Hexylamine (C₈H₁₉N), another derivative, has an ethyl branch on the hexyl chain. This structural modification increases molecular weight (129.24 g/mol) and alters applications; it is used in detergents and insecticides.
Chlorophenyl-Containing Amines
- Chlorhexidine Nitrile (C₁₆H₂₄ClN₉): A bisbiguanide with a hexyl chain and cyanocarbamimidoyl groups. It exhibits antimicrobial properties, suggesting that the combination of chlorophenyl and amine groups can enhance bioactivity. Molecular weight (377.88 g/mol) and structural complexity differentiate it from this compound .
- CPRG Synthesis Intermediate: describes 6-(2-thienylamino)hexylamine, a hexylamine derivative with a thienyl group. Substituting thienyl with p-chlorophenyl may alter electronic properties and binding affinity in biological systems .
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogues
*Inferred from structural analogs.
Antimicrobial Activity
highlights naphthopyran derivatives with p-chlorophenyl groups exhibiting antimicrobial activity.
Stability and Reactivity
Chlorinated aromatic compounds, such as those in , may exhibit incompatibility with strong oxidizers or extreme pH. This compound likely requires storage away from such conditions to prevent decomposition .
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